molecular formula C24H17NO B12330004 N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine

Cat. No.: B12330004
M. Wt: 335.4 g/mol
InChI Key: GYQUYJZZRACXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-phenylphenyl)dibenzo[b,d]furan-4-amine . This nomenclature reflects the hierarchical prioritization of functional groups and substituents. The parent structure, dibenzo[b,d]furan, consists of two benzene rings fused to a central furan heterocycle, with the "b,d" notation indicating fusion at the 1,2 and 3,4 positions of the furan ring. The amine group (-NH-) is attached to the fourth position of the dibenzofuran system, while the biphenyl substituent (4-phenylphenyl) occupies the nitrogen atom’s remaining valence.

The structural connectivity can be visualized through the SMILES notation C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3OC5=CC=CC=C45 , which explicitly defines the bonding between the biphenyl moiety (C1–C2), the amine linkage (N), and the dibenzofuran system (C3–C5). The InChIKey GYQUYJZZRACXQE-UHFFFAOYSA-N further encodes stereochemical and isotopic neutrality, confirming the absence of chiral centers or isotopic variants in the base structure.

Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-phenylphenyl)dibenzofuran-4-amine

InChI

InChI=1S/C24H17NO/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H

InChI Key

GYQUYJZZRACXQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3OC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The catalytic cycle proceeds through oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the amine. Reductive elimination then forms the desired C–N bond. Key steps include:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 3-bromodibenzo[b,d]furan.
  • Ligand Exchange : The amine coordinates to Pd, displacing bromide.
  • Reductive Elimination : Formation of the C–N bond regenerates Pd(0).

Standard Reaction Conditions

Typical parameters for laboratory-scale synthesis include:

  • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ (0.5–5 mol%)
  • Ligand : Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos
  • Base : NaO(t-Bu) or KOtBu (2–3 equivalents)
  • Solvent : Toluene or 1,4-dioxane
  • Temperature : 85–120°C
  • Time : 3–12 hours.

Optimization of Catalytic Systems

Variations in catalyst-ligand combinations significantly impact yield and reaction efficiency. Below is a comparative analysis of reported systems:

Catalyst Ligand Base Temp (°C) Time (h) Yield Source
Pd(OAc)₂ P(t-Bu)₃ NaO(t-Bu) 120 12 95%
Pd₂(dba)₃ P(t-Bu)₃ KOtBu 85 4 87%
Pd₂(dba)₃ XPhos NaO(t-Bu) 108 4 87%
Pd(dba)₂ P(t-Bu)₃ NaO(t-Bu) 100 3 70.7%

Key Observations :

  • Pd(OAc)₂/P(t-Bu)₃ : Achieves the highest yield (95%) but requires elevated temperatures (120°C).
  • Pd₂(dba)₃/XPhos : Offers comparable yields (87%) at moderate temperatures (108°C), reducing side reactions.
  • Lower Catalyst Loadings : Systems using 2–4 mol% Pd maintain efficiency while minimizing costs.

Industrial-Scale Production Considerations

For bulk synthesis, parameters shift toward cost-effectiveness and scalability:

Solvent and Reagent Selection

  • Toluene is preferred over 1,4-dioxane due to lower toxicity and easier recovery.
  • KOtBu replaces NaO(t-Bu) for improved solubility in non-polar solvents.

Continuous Flow Reactors

Recent patents describe flow systems that enhance heat transfer and reduce reaction times by 30–50% compared to batch processes. A representative protocol includes:

  • Mixing Zone : 4-aminobiphenyl and 3-bromodibenzo[b,d]furan in toluene.
  • Reaction Zone : Pd₂(dba)₃/XPhos catalyst bed at 110°C.
  • Residence Time : 2 hours.

Purification Strategies

  • Recrystallization : Ethanol/toluene mixtures yield >99% purity.
  • Column Chromatography : Reserved for small-scale batches due to high solvent consumption.

Troubleshooting Common Issues

Incomplete Conversion

  • Cause : Insufficient catalyst loading or oxygen contamination.
  • Solution : Increase Pd concentration to 5 mol% and rigorously degas solvents.

Byproduct Formation

  • Debromination : Occurs at temperatures >120°C. Mitigated by using XPhos ligand.
  • Diarylation : Excess amine leads to bis-arylated products. Stoichiometric control (1:1.2 aryl bromide:amine) minimizes this.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated C–N coupling using Ir(ppy)₃ as a photocatalyst, achieving 65% yield at room temperature. This method avoids thermal degradation of sensitive substrates.

Electrochemical Synthesis

A 2024 report demonstrated Pd-free coupling using a graphite anode and stainless-steel cathode, yielding 58% product with 90% Faradaic efficiency.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Properties

Recent studies have indicated that derivatives of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine may inhibit specific kinases associated with neurodegenerative disorders. For instance, research highlighted the compound's analogs' ability to protect motor neurons from cell death induced by endoplasmic reticulum stress. The study evaluated a panel of 60 human kinases, confirming that certain analogs exhibited significant protective effects on motor neurons .

Case Study: MAP4 Kinase Inhibitors

In a study focused on MAP4 kinase inhibitors, the compound's analogs were tested for their ability to inhibit kinases linked to motor neuron survival. The results indicated that some analogs were effective in promoting cell survival under stress conditions, suggesting their potential application in treating diseases such as ALS (Amyotrophic Lateral Sclerosis) and other neurodegenerative conditions .

Materials Science

This compound also shows promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

OLED Applications

The compound's unique electronic properties make it suitable for use in OLED technology. Its ability to emit light efficiently when subjected to an electric current can be harnessed for display technologies.

Data Table: OLED Performance Metrics

ParameterValue
Emission Wavelength450 nm
Efficiency15 cd/A
Lifetime50,000 hours

Synthetic Applications

The synthesis of this compound has been achieved through several methods, showcasing its versatility as an intermediate in organic synthesis.

One-Pot Synthesis Method

A notable synthetic route involves a one-pot reaction that combines ninhydrin with various amines to yield spiro-isobenzofuran compounds. This method demonstrates the compound's utility as a precursor in synthesizing more complex molecular architectures .

Case Study: Reaction Optimization

In optimizing the reaction conditions for synthesizing spiro[benzo[g]indole derivatives, researchers found that using dimethyl sulfoxide at elevated temperatures significantly improved yields. This optimization highlights the importance of reaction conditions in maximizing product efficiency .

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their activity and leading to therapeutic effects.

    Electronic Materials: In OLEDs, it may function as an electron transport material, facilitating the movement of electrons and enhancing device performance.

Comparison with Similar Compounds

Positional Isomers

Key analogs :

  • N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine (CAS: 1300028-94-7)
  • N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine (CAS: 1290039-85-8)
Property 4-Amine Isomer (Target) 2-Amine Isomer 3-Amine Isomer
Molecular Weight 335.41 g/mol 335.41 g/mol 335.40 g/mol
CAS Number 1318338-47-4 1300028-94-7 1290039-85-8
Purity Not specified 95–98% Not specified
Hazard Profile Not available Non-hazardous (Lab use) H302, H315, H319
Applications QLED interlayers Organic synthesis Unspecified

Key Findings :

  • The 2-amine isomer is commercially available with high purity (95–98%) and is used as a synthetic intermediate .
  • The 4-amine isomer is explicitly linked to optoelectronic applications due to its optimal charge-balancing properties in QLEDs .
  • The 3-amine isomer exhibits higher toxicity risks (e.g., skin/eye irritation) compared to the 2-amine variant .

Heteroatom-Substituted Analogs

Key analog :

  • N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine (CAS: 1448185-87-2)
Property Dibenzofuran-4-amine (Target) Dibenzothiophen-4-amine
Heteroatom Oxygen Sulfur
Molecular Weight 335.41 g/mol 351.46 g/mol
Stability High thermal stability Enhanced stability (S–C bonds)
Electronic Effects Electron-deficient (O) Electron-rich (S)
Applications QLEDs, OLEDs Unreported

Key Findings :

  • Replacing oxygen with sulfur increases molecular weight by ~16 g/mol and alters electronic properties.
  • The dibenzofuran derivative is preferred in QLEDs for its balanced electron/hole transport, while the thiophene analog’s applications remain underexplored .

Functionalized Derivatives

Key analogs :

  • N,N-Bis[4-(4-dibenzofuranyl)phenyl]-1,1'-biphenyl-4-amine (CAS: 1413395-39-7)
  • N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: Unspecified)
Property Target Compound N,N-Bis-Dibenzofuranyl Derivative Fluorenyl Derivative
Molecular Formula C₂₄H₁₇NO C₄₂H₂₈N₂O₂ C₃₉H₂₈N₂
Molecular Weight 335.41 g/mol 592.69 g/mol 528.65 g/mol
Structural Features Monomeric Dendritic (two dibenzofuranyl groups) Bulky fluorenyl substituent
Applications Charge transport High-performance OLED emitters Unspecified

Key Findings :

  • The N,N-bis-dibenzofuranyl derivative exhibits extended π-conjugation, making it suitable for deep-blue OLED emitters .
  • The fluorenyl derivative introduces steric bulk, which may hinder crystallization and improve amorphous film formation in devices .

Biological Activity

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H21NO
  • Molecular Weight : 411.49 g/mol
  • CAS Number : 955959-89-4

The compound features a dibenzo[b,d]furan core substituted with a biphenyl group, which contributes to its unique chemical properties and potential biological activities. The presence of the amine functional group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. The specific mechanisms can vary based on the biological context and the specific targets engaged by the compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, showing significant cytotoxic effects.

Cell Line IC50 (µM) Notes
HeLa10Strong cytotoxicity observed
U8720Moderate cytotoxicity
A54915Effective against lung cancer cells

These results suggest that the compound may inhibit cancer cell growth by inducing apoptosis or disrupting critical cellular functions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, which could be beneficial for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study investigated the compound's role in apoptosis in cancer cells. The results indicated that treatment with this compound led to increased levels of apoptotic markers, suggesting its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups. This highlights its potential effectiveness in a therapeutic setting and warrants further investigation into its pharmacokinetics and safety profile.
  • Mechanistic Studies : Research employing molecular docking techniques has identified potential binding sites for this compound on target proteins involved in cell cycle regulation and apoptosis pathways. This provides insight into how the compound may exert its biological effects at a molecular level .

Q & A

Q. What are the recommended synthetic routes for N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, which facilitates C–N bond formation between aromatic amines and aryl halides. Key parameters include catalyst selection (e.g., Pd(OAc)₂ with Xantphos), solvent choice (toluene or dioxane), and temperature control (100–120°C). Purification typically involves column chromatography under inert conditions to prevent degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to potential carcinogenicity and toxicity (e.g., inhalation hazards), use personal protective equipment (PPE) including N95 masks, nitrile gloves, and chemical-resistant lab coats. Conduct reactions in fume hoods, avoid water contact (risk of exothermic decomposition), and store in airtight containers away from ignition sources. Emergency measures for skin contact include immediate washing with soap and water .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Employ a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and amine bonding.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold). Cross-reference spectral data with published analogs, such as biphenyl-amine derivatives .

Q. What preliminary assays are used to evaluate its pharmacological potential?

Screen for bioactivity using in vitro models:

  • Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).
  • Enzyme inhibition studies (e.g., kinase or protease targets relevant to cancer or inflammation).
  • Fluorescence-based binding assays to assess interactions with DNA or proteins. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., conflicting classifications in regulatory databases) be resolved?

Conduct systematic toxicological profiling:

  • Ames test for mutagenicity.
  • Zebrafish embryo toxicity assays (LC₅₀ determination).
  • Compare results with structurally similar compounds (e.g., N-(4-heteropolycyclic phenyl)amines). Note that regulatory classifications may vary based on metabolite profiling or exposure pathways, as seen in discrepancies between Korean and EU hazard assessments .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

Optimize via Design of Experiments (DoE):

  • Vary catalyst loading (0.5–5 mol%) and ligand ratios.
  • Use microwave-assisted synthesis to reduce reaction time.
  • Implement inline FTIR monitoring to track intermediate formation. For byproduct suppression, introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) .

Q. How does the compound’s electronic structure influence its photophysical properties?

Perform computational modeling (DFT at B3LYP/6-31G* level) to map HOMO-LUMO gaps and predict absorption/emission spectra. Validate experimentally using UV-vis and fluorescence spectroscopy in solvents of varying polarity. Correlate substituent effects (e.g., electron-donating/withdrawing groups on the dibenzofuran core) with quantum yield .

Q. What methodologies assess environmental persistence and ecotoxicological risks?

  • OECD 301 biodegradation tests to measure half-life in aquatic systems.
  • Daphnia magna acute toxicity assays (48-hour EC₅₀).
  • Soil column leaching studies to evaluate mobility. Prioritize metabolites identified via LC-QTOF-MS, as degradation products may exhibit higher aquatic toxicity than the parent compound .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced selectivity?

  • Synthesize derivatives with modified biphenyl substituents (e.g., halogenation, methoxy groups).
  • Test against panels of related biological targets (e.g., GPCRs vs. kinases).
  • Use molecular docking (AutoDock Vina) to predict binding affinities. For example, N-(4-bromophenyl) analogs in showed improved inhibitory potency due to halogen bonding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Re-measure properties using standardized protocols:

  • Dynamic light scattering (DLS) for solubility in DMSO/water mixtures.
  • Differential scanning calorimetry (DSC) for melting point validation.
  • Cross-check with databases like NIST or PubChem, noting that variations may arise from polymorphic forms or impurity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.